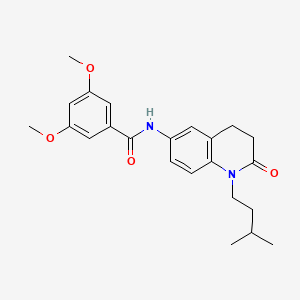

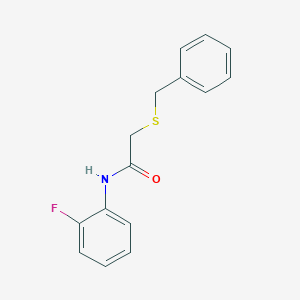

![molecular formula C17H24N4O2S2 B2530457 2-[6-甲基-2-(2-氧代-2-吡咯烷-1-基乙基)硫代嘧啶-4-基]硫代-1-吡咯烷-1-基乙酮 CAS No. 393520-43-9](/img/structure/B2530457.png)

2-[6-甲基-2-(2-氧代-2-吡咯烷-1-基乙基)硫代嘧啶-4-基]硫代-1-吡咯烷-1-基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone" is a complex molecule that appears to be related to pyrimidine derivatives, which are known for their biological significance, particularly in nucleic acids. The molecule contains multiple functional groups, including pyrrolidinyl and sulfanyl groups, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related pyrimidine derivatives can involve various methods, including substitution reactions and the formation of salts with metals. For instance, the synthesis of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone involves coordination with organotin(IV) atoms through sulfur, nitrogen, and oxygen atoms . Similarly, the synthesis of a pyrithione derivative involves the reaction of a thio-substituted pyridine oxide with copper (II) chloride . These methods may provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, reveals a three-dimensional network structure formed through interactions between hydrogen and nitrogen or sulfur atoms . The molecular structures of organotin(IV) complexes have been supported by theoretical calculations, indicating the importance of computational methods in understanding the conformation of such molecules .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a range of chemical reactions. For instance, 6-hydroxypyrimidines can react with diisopropyl 2-(chloroethoxy)methylphosphonate to yield a mixture of isomers, which can be converted to free phosphonic acids . The reactivity of the pyrimidine ring, particularly at the nitrogen atoms, is also evident in the formation of hydrogen-bonded motifs in crystal structures . These reactions highlight the potential for the compound to undergo various transformations, which could be relevant for its application in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the presence of a sulfanyl group can affect the molecule's polarity and solubility . The organotin(IV) complexes exhibit low molar conductance values, suggesting that they are nonelectrolytes . Theoretical studies, including density functional theory (DFT), can provide insights into the physicochemical properties of these compounds, such as molecular electrostatic potential and frontier molecular orbitals .

科学研究应用

合成与结构研究

已经合成具有相似化学官能团的化合物,用于结构和构象研究。例如,对嘧啶衍生物的研究(其与所讨论的化合物具有核心的结构相似性)已深入了解其晶体结构、细胞毒活性以及作为更复杂分子的构建模块的潜力 (Stolarczyk 等人,2018)。这些研究通常旨在了解分子构型、电子结构和分子间相互作用,这对于设计具有所需物理、化学和生物特性的化合物至关重要。

生物活性

对嘧啶和吡咯烷衍生物的研究已经探索了它们的生物活性,特别是它们的细胞毒性和抗病毒特性。例如,已经检查了 4-硫代嘧啶衍生物对各种癌细胞系的细胞毒活性,为药物开发过程提供了有价值的信息 (Holý 等人,2002)。这些研究有助于理解分子结构的变化如何影响生物活性,有助于设计新的治疗剂。

催化与有机合成

含有吡咯烷基和硫代基的化合物已用于催化和有机合成,展示了这些官能团在促进各种化学反应方面的多功能性。研究重点是开发新的催化剂和合成路线,以有效且选择性地构建复杂分子。例如,已经报道了使用吡咯烷衍生物进行不对称合成的有机催化方法,突出了它们在以高立体选择性生产手性分子的效用 (Singh 等人,2013)。

未来方向

属性

IUPAC Name |

2-[6-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S2/c1-13-10-14(24-11-15(22)20-6-2-3-7-20)19-17(18-13)25-12-16(23)21-8-4-5-9-21/h10H,2-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKOGJSDRHTQRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)N2CCCC2)SCC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

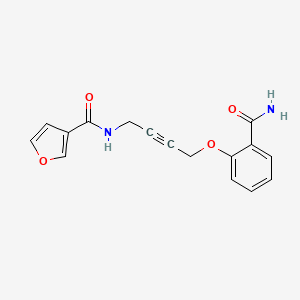

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)

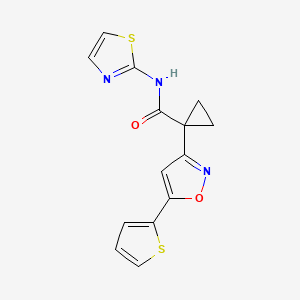

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)

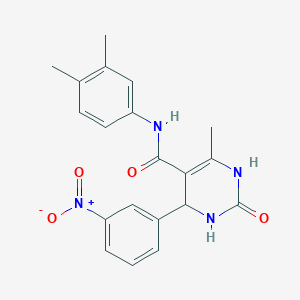

![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

![5-Methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2530387.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2530389.png)

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)

![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)